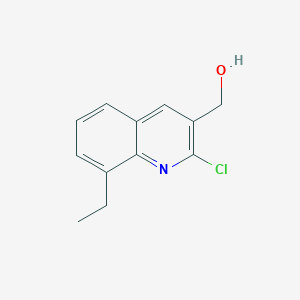

(2-chloro-8-ethylquinolin-3-yl)methanol

Description

Historical Context and Evolution of Quinoline (B57606) Research

The journey of quinoline chemistry began in 1834 when it was first isolated from coal tar by the German chemist Friedlieb Ferdinand Runge. wikipedia.orgmdpi.com Initially named "leukol," its identity was later unified with a compound obtained by the distillation of the antimalarial alkaloid quinine, which led to its current name. wikipedia.org This historical link to quinine, a compound used for centuries to treat malaria, foreshadowed the immense therapeutic potential of the quinoline core. researchgate.net

The 19th and early 20th centuries were marked by the development of foundational synthetic methods that are still relevant today. The Skraup synthesis, established in 1880, was one of the first methods to construct the quinoline ring system from simple precursors like aniline (B41778) and glycerol (B35011). nih.gov This was followed by a host of other named reactions, including the Combes, Doebner-von Miller, Conrad-Limpach, and Friedländer syntheses, each offering different pathways to access a variety of substituted quinolines. wikipedia.orgnih.goviipseries.org These classical methods, while effective, often required harsh reaction conditions. nih.gov The evolution of quinoline research has seen significant improvements upon these traditional techniques and the introduction of novel, more efficient synthetic strategies, including metal-catalyzed cross-coupling reactions, C-H bond activation, and microwave-assisted synthesis. mdpi.comscribd.comresearchgate.net

Contemporary Relevance of Substituted Quinolines in Chemical Sciences

The quinoline nucleus is considered a "privileged scaffold" in medicinal chemistry due to its presence in a wide array of biologically active compounds. researchgate.netnih.gov Its derivatives have been central to the development of drugs for various diseases. rsc.org Prominent examples include the antimalarial drugs chloroquine (B1663885) and mefloquine, the antibacterial fluoroquinolones like ciprofloxacin, and anticancer agents such as camptothecin. scribd.comrsc.orgnih.gov

Beyond pharmaceuticals, the applications of substituted quinolines are extensive. They are utilized in the manufacturing of dyes, such as cyanine (B1664457) dyes, and serve as precursors to versatile ligands like 8-hydroxyquinoline, which is used in analytical chemistry and as a pesticide. wikipedia.org In materials science, quinoline derivatives are investigated for their potential in creating organic light-emitting diodes (OLEDs) and photovoltaic cells. mdpi.com The ability to readily modify the quinoline ring allows chemists to fine-tune the electronic and steric properties of the molecule, making it an invaluable synthon for creating complex chemical structures and functional materials. ikprress.org

Specific Focus: The Role of Chlorinated and Alkylated Quinoline Methanol (B129727) Derivatives in Chemical Research

The introduction of specific substituents onto the quinoline core, such as chloro, alkyl, and methanol groups, imparts distinct chemical properties and reactivity, making these derivatives valuable intermediates in organic synthesis. The presence of a chlorine atom, particularly at the 2-position, activates the ring for nucleophilic substitution reactions, allowing for further functionalization. mdpi.com

The compound (2-chloro-8-ethylquinolin-3-yl)methanol is a member of this class of highly functionalized quinolines. The chloro group at the 2-position, the ethyl group at the 8-position, and the methanol group at the 3-position each contribute to its unique chemical character. The methanol group (-CH₂OH) can be readily oxidized to an aldehyde or a carboxylic acid, or participate in esterification and etherification reactions. smolecule.com For instance, a related compound, (2-chloro-8-methylquinolin-3-yl)methanol (B1595823), is synthesized by the reduction of the corresponding aldehyde. nih.gov

Research on similar structures, like (2-chloroquinolin-3-yl)methanol (B155800), demonstrates their utility as building blocks. This compound can undergo Mitsunobu reactions to couple with N-heterocyclic compounds or be oxidized to form the corresponding aldehyde. smolecule.comresearchgate.net These transformations highlight the synthetic versatility of the chloro- and methanol-substituted quinoline scaffold. While specific research focusing exclusively on the 8-ethyl variant is less common in the searched literature, the established reactivity of analogous compounds suggests its potential as a key intermediate for constructing more complex molecules with tailored properties for various research applications.

Below are the key chemical properties of a closely related compound, which provide a reference for understanding the subject of this article.

Compound Index

Structure

3D Structure

Properties

IUPAC Name |

(2-chloro-8-ethylquinolin-3-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12ClNO/c1-2-8-4-3-5-9-6-10(7-15)12(13)14-11(8)9/h3-6,15H,2,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRABYCMGNNSUCD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CC2=CC(=C(N=C21)Cl)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20640649 | |

| Record name | (2-Chloro-8-ethylquinolin-3-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20640649 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1017429-39-8 | |

| Record name | (2-Chloro-8-ethylquinolin-3-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20640649 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Chloro 8 Ethylquinolin 3 Yl Methanol and Its Precursors

Strategies for the Preparation of Substituted 2-Chloroquinoline-3-carbaldehydes

The synthesis of 2-chloroquinoline-3-carbaldehydes is a critical step in accessing a wide range of functionalized quinoline (B57606) derivatives. A predominant and highly effective method for this transformation is the Vilsmeier-Haack reaction. niscpr.res.inijsr.net This reaction utilizes a Vilsmeier reagent, typically formed from phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅) and a formamide (B127407) like N,N-dimethylformamide (DMF), to achieve formylation and cyclization of N-arylacetamides in a single pot. niscpr.res.innih.govrsc.org

The process begins with the reaction of an appropriately substituted acetanilide (B955), in this case, N-(2-ethylphenyl)acetamide, with the Vilsmeier reagent. niscpr.res.in The reaction involves the initial conversion of the acetanilide to an imidoyl chloride, followed by the formation of an N-(α-chlorovinyl)aniline intermediate. rsc.org This enamine is then diformylated at its β-position and subsequently cyclizes to yield the 2-chloroquinoline-3-carbaldehyde (B1585622). rsc.org The reaction is generally heated to facilitate cyclization, with temperatures around 90-100°C being common. niscpr.res.intandfonline.com

Research has shown that the yield of this reaction is influenced by the nature of the substituents on the starting acetanilide. niscpr.res.intandfonline.com Electron-donating groups on the N-aryl ring tend to facilitate the Vilsmeier cyclization and lead to good yields. niscpr.res.in An alternative procedure using phosphorus pentachloride instead of phosphoryl chloride has been reported as an efficient method, potentially offering economic advantages in industrial applications due to the smaller quantity of chlorinating agent required. tandfonline.com

Table 1: Vilsmeier-Haack Reaction Conditions for 2-Chloroquinoline-3-carbaldehyde Synthesis

| Reagents | Substrate | Conditions | Product | Yield | Reference |

| POCl₃, DMF | N-arylacetamides | 0-5°C then 90°C | 2-Chloro-3-formylquinolines | Good to Moderate | niscpr.res.in |

| PCl₅, DMF | Acetanilides | 100°C, ~4h | 2-Chloroquinoline-3-carbaldehydes | 49-72% (activated) | tandfonline.com |

| Vilsmeier Reagent | Acetanilides | Heat | 2-Chloroquinoline-3-carbaldehydes | Good | rsc.org |

| Vilsmeier Reagent | o-methyl acetanilide | N/A | 2-chloro-3-formyl-8-methyl quinoline | High | chemijournal.com |

Reductive Transformations for the Formation of (2-Chloro-8-ethylquinolin-3-yl)methanol

Once the 2-chloro-8-ethylquinoline-3-carbaldehyde precursor is obtained, the next crucial step is the selective reduction of the aldehyde group to a primary alcohol. This transformation yields the target compound, this compound.

Reduction of 2-Chloroquinoline-3-carbaldehyde Derivatives with Hydride Reagents

The reduction of aldehydes to alcohols is a fundamental transformation in organic synthesis, with sodium borohydride (B1222165) (NaBH₄) being a widely used reagent for this purpose. ugm.ac.id It is valued for its selectivity, ease of handling, and cost-effectiveness. mdma.ch The reaction involves the nucleophilic addition of a hydride ion from the borohydride complex to the electrophilic carbonyl carbon of the aldehyde.

In the context of quinoline chemistry, sodium borohydride has been successfully employed to reduce 2-chloroquinoline-3-carbaldehyde derivatives. For instance, the reduction of 2-chloro-8-methylquinoline-3-carbaldehyde (B1582571) to (2-chloro-8-methylquinolin-3-yl)methanol (B1595823) was achieved using sodium borohydride. nih.gov Another study details the reduction of tetrazolo[1,5-a]quinoline-4-carbaldehyde (B54449) to the corresponding alcohol with sodium borohydride in methanol (B129727). rsc.org This indicates that the aldehyde can be selectively reduced in the presence of the chloro-substituted pyridine (B92270) ring and the fused benzene (B151609) ring. While lithium aluminum hydride (LiAlH₄) is another powerful hydride reagent, it is generally more reactive and less chemoselective than NaBH₄. nih.govrsc.org

The efficiency of such reductions can sometimes be enhanced. For example, ultrasound irradiation has been shown to accelerate NaBH₄ reductions, although this is often performed in the presence of a minimal amount of a protic solvent like ethanol (B145695) to facilitate the reaction. ugm.ac.id

Alternative Reductive Approaches in Quinoline Synthesis

Beyond standard hydride reagents, other reductive methods are available for converting aldehydes to alcohols and for the hydrogenation of the quinoline ring system itself. Catalytic hydrogenation is a powerful technique, though controlling selectivity can be a challenge. nih.gov

For the reduction of the heterocyclic ring, various catalysts have been developed. Supported gold catalysts have shown high regioselectivity for the hydrogenation of the pyridine ring of quinoline, producing 1,2,3,4-tetrahydroquinolines exclusively, often under mild conditions. acs.org A notable feature of this system is its tolerance of various functional groups, including halogens. acs.org Similarly, a robust palladium-on-nickel-foam catalyst has been used for the selective hydrogenation of quinolines to their tetrahydro derivatives in green solvents like ethanol. rsc.org

For the specific reduction of an aldehyde group on a quinoline ring, the choice of catalyst is critical to avoid reduction of the heterocyclic system. For example, when hydrogenating a quinoline bearing an aldehyde at the 2-position with a specific palladium catalyst, the reaction showed a preference for reducing the aldehyde over the quinoline ring. rsc.org Transfer hydrogenation offers another alternative. A cobalt-amido cooperative catalyst has been used for the partial transfer hydrogenation of quinolines to 1,2-dihydroquinolines using H₃N·BH₃ as the reductant at room temperature. nih.gov These alternative methods provide a toolkit for chemists to achieve specific reductive outcomes based on the substrate and desired product.

Advanced Synthetic Approaches to Substituted Quinoline Scaffolds

The construction of the core quinoline ring system is a well-established field with several named reactions, each offering a different pathway to substituted quinolines. iipseries.org These methods are fundamental for accessing precursors like the N-(2-ethylphenyl)acetamide needed for the Vilsmeier-Haack reaction.

Classic methods include:

Skraup and Doebner-von Miller Reactions : These are among the oldest methods, typically involving the reaction of an aniline (B41778) with glycerol (B35011) (Skraup) or α,β-unsaturated carbonyl compounds (Doebner-von Miller) under strong acid catalysis. nih.govwikipedia.org The Doebner-von Miller reaction, for instance, can produce 2,4-disubstituted quinolines. iipseries.org

Combes Synthesis : This method involves the acid-catalyzed condensation of an aniline with a β-diketone. wikipedia.orgquimicaorganica.org It is particularly useful for preparing 2,4-substituted quinolines. wikipedia.org The mechanism proceeds through a Schiff base intermediate, which then undergoes an acid-catalyzed ring closure. wikiwand.com

Friedländer Synthesis : This involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an active methylene (B1212753) group (e.g., an α-methylene carbonyl compound). ijpsjournal.commdpi.com

More modern and advanced strategies often focus on improving efficiency, scope, and sustainability. These include transition-metal-catalyzed reactions, such as those using palladium or copper complexes to facilitate cross-coupling and cyclization reactions. Other advanced approaches involve electrophilic cyclization of N-(2-alkynyl)anilines to generate 3-substituted quinolines and photochemical methods. nih.govnih.gov

Table 2: Comparison of Classic Quinoline Synthesis Methods

| Reaction Name | Reactants | Key Features | Typical Substitution Pattern | Reference |

| Doebner-von Miller | Aniline, α,β-Unsaturated Carbonyl | Acid-catalyzed | 2- and/or 4-substituted | nih.govwikipedia.org |

| Combes | Aniline, β-Diketone | Acid-catalyzed, forms Schiff base intermediate | 2,4-disubstituted | wikipedia.orgwikiwand.com |

| Friedländer | 2-Aminoaryl Aldehyde/Ketone, Active Methylene Compound | Base or acid-catalyzed condensation | Polysubstituted | ijpsjournal.commdpi.com |

Green Chemistry Principles in the Synthesis of Quinoline Methanol Derivatives

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. benthamdirect.com In the synthesis of quinolines and their derivatives, these principles are increasingly being applied to address the drawbacks of traditional methods, which often involve harsh conditions, hazardous reagents, and significant waste. ijpsjournal.comnih.gov

Key green approaches in quinoline synthesis include:

Use of Greener Solvents and Catalysts : Efforts have been made to replace hazardous solvents and stoichiometric acid catalysts. Water has been explored as a solvent for reactions like the Pfitzinger synthesis. acs.org The use of recyclable heterogeneous catalysts, such as Nafion NR50 (a solid acid catalyst), has been demonstrated in the Friedländer synthesis under microwave conditions. mdpi.com

Energy-Efficient Methods : Microwave and ultrasound irradiation are being used to accelerate reactions, often leading to shorter reaction times, higher yields, and cleaner processes compared to conventional heating. nih.govnih.govtandfonline.com For example, microwave irradiation has been used to prepare 2-oxo-1,2-dihydro-quinoline-3-carbaldehydes from their 2-chloro precursors. nih.govrsc.org

Atom Economy : One-pot and multicomponent reactions are inherently more atom-economical and efficient, as they combine multiple synthetic steps without isolating intermediates, saving time, solvents, and resources. nih.gov

Chemical Reactivity and Derivatization of 2 Chloro 8 Ethylquinolin 3 Yl Methanol

Functionalization Reactions at the Hydroxyl Group

The primary alcohol moiety attached to the C3 position of the quinoline (B57606) ring is a key site for derivatization through various classical alcohol reactions.

Esterification Reactions, including Phosphorothioate (B77711) Formation

The primary hydroxyl group of (2-chloro-8-ethylquinolin-3-yl)methanol can be readily converted into an ester. This transformation is typically achieved through reaction with acylating agents such as acyl chlorides or acid anhydrides, often in the presence of a base to neutralize the acidic byproduct. A specific example of this reactivity is the acetylation using acetic anhydride (B1165640), which serves as a key step in the synthesis of related phosphonate (B1237965) derivatives ijarsct.co.inresearchgate.net.

Furthermore, the alcohol can be converted into organophosphate esters. A particularly relevant class of these compounds is phosphorothioates, which are analogues of phosphates where one of the oxygen atoms is replaced by sulfur. The synthesis of phosphorothioates can be accomplished using various phosphitylating agents. A common and stereocontrolled approach involves the use of an oxathiaphospholane (B1262164) reagent. This method typically involves the reaction of the alcohol with a 2-chloro-1,3,2-oxathiaphospholane (B8273673) derivative, followed by a sulfurization step to yield the target phosphorothioate linkage researchgate.net.

Synthesis of α-Acetoxyphosphonate Derivatives

A notable derivatization of the this compound scaffold involves a two-step process to yield α-acetoxyphosphonate derivatives. This process begins not with the alcohol itself, but with its corresponding aldehyde, 2-chloro-8-ethylquinoline-3-carbaldehyde.

First, the aldehyde undergoes a reaction with a dialkyl phosphite, such as diethyl phosphite, to form an intermediate α-hydroxyphosphonate, specifically Diethyl (2-chloro-8-ethylquinolin-3-yl)(hydroxyl)methylphosphonate ijarsct.co.in. This reaction is a classic Pudovik or Abramov reaction.

In the second step, the hydroxyl group of this intermediate is esterified. The reaction with acetic anhydride in the presence of a choline (B1196258) chloride-based ionic liquid (ChCl-2ZnCl₂) as a green catalyst efficiently produces the final product, Diethyl acetoxy (2-chloro-8-ethylquinolin-3-yl) methylphosphonate, in a very short reaction time at room temperature ijarsct.co.inresearchgate.net.

| Step | Starting Material | Reagents | Product | Conditions | Reference |

| 1 | 2-Chloro-8-ethylquinoline-3-carbaldehyde | Diethyl phosphite | Diethyl (2-chloro-8-ethylquinolin-3-yl)(hydroxyl)methylphosphonate | - | ijarsct.co.in |

| 2 | Diethyl (2-chloro-8-ethylquinolin-3-yl)(hydroxyl)methylphosphonate | Acetic anhydride, ChCl-2ZnCl₂ | Diethyl acetoxy (2-chloro-8-ethylquinolin-3-yl) methylphosphonate | Room Temperature, 7 min | ijarsct.co.inresearchgate.net |

Etherification and Other Nucleophilic Substitutions at the Methanol (B129727) Moiety

The hydroxyl group of this compound can also be converted into an ether. A standard method for this transformation is the Williamson ether synthesis. This reaction involves the deprotonation of the alcohol using a strong base, such as sodium hydride (NaH), to form a more nucleophilic alkoxide ion. This alkoxide is then treated with an alkyl halide (e.g., methyl iodide or ethyl bromide) in an SN2 reaction to form the corresponding ether derivative. This is a fundamental and widely applicable reaction for primary alcohols.

Transformations Involving the Quinoline Core

The quinoline ring, substituted with a chlorine atom at the C2 position, is primed for transformations that modify the heterocyclic system itself, primarily through substitution of the chloro group.

Nucleophilic Aromatic Substitution at the Chloro Position

The chlorine atom at the C2 position of the quinoline ring is susceptible to nucleophilic aromatic substitution (SNAr). The electron-withdrawing effect of the ring nitrogen atom reduces the electron density at the C2 and C4 positions, making them electrophilic and thus activated for attack by nucleophiles stackexchange.comlibretexts.org. The reaction proceeds via an addition-elimination mechanism, involving the formation of a negatively charged intermediate known as a Meisenheimer complex, which then rearomatizes by expelling the chloride ion libretexts.org.

This reactivity allows the chlorine atom to be displaced by a variety of nucleophiles. Generally, the reactivity of chloro-substituents on a quinoline ring towards nucleophiles is greater at the C2 and C4 positions compared to other positions researchgate.net. Common nucleophiles used in these reactions include:

Amines (Amination): Primary and secondary amines can displace the chloride to form 2-aminoquinoline (B145021) derivatives.

Alkoxides (Alkoxylation): Sodium or potassium alkoxides react to form 2-alkoxyquinolines mdpi.com.

Thiolates (Thiolation): Thiolates can be used to introduce sulfur-containing functional groups.

| Nucleophile (Example) | Reagent | Expected Product | Reference |

| Amine | R₂NH | (2-(Dialkylamino)-8-ethylquinolin-3-yl)methanol | researchgate.net |

| Alkoxide | RONa | (2-Alkoxy-8-ethylquinolin-3-yl)methanol | mdpi.com |

| Thiolate | RSNa | (8-Ethyl-2-(alkylthio)quinolin-3-yl)methanol | nih.gov |

Palladium-Catalyzed Coupling Reactions in Quinoline Chemistry (e.g., Suzuki, Buchwald-Hartwig)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-nitrogen bonds, and the C2-chloro position of the quinoline serves as a suitable electrophilic partner.

Suzuki-Miyaura Coupling: This reaction is a versatile method for creating a new carbon-carbon bond by coupling the 2-chloroquinoline (B121035) with an organoboron compound, typically an aryl or vinyl boronic acid libretexts.orgorganic-chemistry.org. The catalytic cycle involves the oxidative addition of the C-Cl bond to a Pd(0) complex, followed by transmetalation with the boronic acid (activated by a base) and subsequent reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst libretexts.orgharvard.edu. This allows for the synthesis of 2-aryl or 2-vinyl quinoline derivatives. The reactivity of the halide partner generally follows the trend I > Br > OTf >> Cl, meaning that coupling a chloroquinoline may require more forcing conditions or specialized catalyst systems compared to bromo or iodo analogues libretexts.orgnih.gov.

| Reaction | Coupling Partner | Typical Catalyst | Typical Base | Expected Product | Reference |

| Suzuki-Miyaura | Arylboronic acid (Ar-B(OH)₂) | Pd(PPh₃)₄ or PdCl₂(PPh₃)₂/PCy₃ | K₂CO₃, Cs₂CO₃ | (2-Aryl-8-ethylquinolin-3-yl)methanol | nih.govnih.gov |

Buchwald-Hartwig Amination: This reaction provides an alternative and often more general method for forming carbon-nitrogen bonds compared to direct SNAr organic-chemistry.org. It enables the coupling of aryl halides, including 2-chloroquinolines, with a wide range of primary and secondary amines. The reaction requires a palladium catalyst, a specialized phosphine (B1218219) ligand (such as bulky, electron-rich biarylphosphines like XPhos or SPhos), and a strong base (e.g., sodium tert-butoxide or potassium phosphate). This method is highly effective for constructing N-aryl bonds, leading to various 2-aminoquinoline derivatives organic-chemistry.org.

Condensation Reactions with the Quinoline Scaffold (e.g., Claisen-Schmidt Condensation)

The quinoline ring system, particularly when functionalized with reactive groups, can participate in various condensation reactions. The Claisen-Schmidt condensation, a type of crossed-aldol condensation, is a prominent example used to synthesize chalcones, which are precursors to numerous heterocyclic compounds with significant biological activities. nih.govwikipedia.org

While direct Claisen-Schmidt condensation involving the intact this compound is not the typical pathway, its derivative, (2-chloro-8-ethylquinolin-3-yl)carbaldehyde, is a prime candidate for such reactions. The synthesis of this aldehyde can be achieved through the oxidation of the primary alcohol of this compound.

The general Claisen-Schmidt condensation involves the reaction of an aldehyde or ketone with an aromatic carbonyl compound that lacks an alpha-hydrogen. wikipedia.org In the context of the quinoline scaffold, (2-chloro-8-ethylquinolin-3-yl)carbaldehyde would react with a suitable ketone in the presence of a base, such as sodium hydroxide (B78521) or potassium hydroxide, often in an alcoholic solvent like ethanol (B145695). researchgate.net Recent advancements have also explored the use of visible light to promote Claisen-Schmidt condensations, offering a milder and more sustainable approach. nih.gov

A proposed reaction scheme for the Claisen-Schmidt condensation of (2-chloro-8-ethylquinolin-3-yl)carbaldehyde with a generic ketone (R-CO-CH₃) is depicted below:

Proposed Reaction Scheme:

The resulting α,β-unsaturated ketone, a chalcone (B49325) derivative, can then serve as a versatile intermediate for further chemical modifications.

| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product Type | Reference |

| 2-(morpholine-piperidine-pyrrolidine-thiomorpholine) substituted quinoline-3-carbaldehyde | 1-(2-methyl-4-phenylquinolin-3-yl) ethan-1-one derivatives | NaOH/EtOH, room temperature, visible light | Unsymmetrical bis-quinolin-3-yl chalcones | nih.gov |

| 2-aminobenzaldehyde | Ketone | Various (Ionic liquids, metal-organic frameworks, nanocatalysts) | Polysubstituted quinolines (via Friedländer synthesis) | nih.gov |

| Benzaldehyde | Cyclohexanone | MgFeAl-LDH catalysts, solvent-free, 120 °C | 2,6-dibenzylidene-cyclohexanone | mdpi.com |

Exploration of Novel Reaction Pathways and Catalytic Systems

The exploration of novel reaction pathways for this compound is driven by the quest for new derivatives with enhanced properties and more efficient, sustainable synthetic methods. Research into the reactivity of quinolines and related heterocyclic systems provides a roadmap for potential transformations. nih.govmdpi.com

One area of exploration involves leveraging the reactivity of the C-H bonds on the quinoline scaffold through transition metal-catalyzed C-H activation. researchgate.net Catalytic systems based on rhodium, palladium, and copper have been successfully employed for the functionalization of quinoline N-oxides. researchgate.net For this compound, this could open avenues for introducing new substituents at various positions on the quinoline ring, a strategy that is often challenging to achieve through traditional methods.

Another promising pathway is the derivatization of the hydroxyl group through reactions like the Mitsunobu reaction. Studies on the closely related (2-chloroquinolin-3-yl)methanol (B155800) have shown that it can undergo dehydration with nitrogen heterocyclic compounds in the presence of reagents like diethyl azodicarboxylate (DEAD) and triphenylphosphine (B44618) (PPh₃) to form new C-N bonds. researchgate.net This approach could be used to link the (2-chloro-8-ethylquinolin-3-yl)methyl moiety to other biologically relevant scaffolds.

The development and application of novel catalytic systems are central to advancing the chemistry of quinolines. nih.gov Zeolite-based catalysts, for instance, have been investigated for the synthesis of quinolines from anilines and alcohols under gas-phase conditions. rsc.org While this applies to the synthesis of the quinoline core itself, the principles of heterogeneous catalysis could be adapted for the transformation of pre-functionalized quinolines like this compound. The use of nanocatalysts and metal-organic frameworks (MOFs) also represents a frontier in quinoline chemistry, offering potential for high efficiency and selectivity in various transformations. nih.gov

Visible-light photochemistry is another emerging area that could unlock novel reaction pathways for diazoalkanes in the presence of quinoline derivatives, leading to new cascade reactions and carbene-mediated transformations. rsc.org

| Reaction Type | Key Reagents/Catalyst | Potential Product | Reference |

| C-H Activation/Arylation | Rhodium or Palladium catalysts | C-arylated this compound derivatives | researchgate.net |

| Mitsunobu Reaction | DEAD, PPh₃, N-heterocycles | N-alkylated heterocycles with (2-chloro-8-ethylquinolin-3-yl)methyl group | researchgate.net |

| Friedländer Annulation | Various catalysts (e.g., ionic liquids, MOFs) | Polysubstituted quinolines | nih.gov |

| Heterogeneous Catalysis | Zeolite-based catalysts | Derivatized quinolines | rsc.org |

Spectroscopic Characterization and Structural Elucidation in Academic Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the chemical environment of ¹H and ¹³C nuclei, researchers can map out connectivity and deduce the precise structure.

The ¹H NMR spectrum provides detailed information about the number, environment, and connectivity of protons in a molecule. For (2-chloro-8-ethylquinolin-3-yl)methanol, the spectrum is predicted to show distinct signals for the aromatic protons on the quinoline (B57606) core, the protons of the C8-ethyl group, and the protons of the C3-methanol group.

Based on data from its precursor, 2-chloro-8-methyl-3-formylquinoline, and related derivatives, the aromatic protons are expected in the downfield region (δ 7.5-8.5 ppm). researchgate.net The H4 proton, being adjacent to the electron-withdrawing nitrogen and deshielded by the C3 substituent, would likely appear as a distinct singlet around δ 8.3-8.5 ppm. The protons on the benzo-ring (H5, H6, H7) would present as a complex multiplet pattern.

The key difference from its 8-methyl analog would be the signals for the C8-substituent. Instead of a methyl singlet, the 8-ethyl group would exhibit a quartet for the methylene (B1212753) protons (-CH₂-) and a triplet for the methyl protons (-CH₃), arising from spin-spin coupling with each other. The benzylic methylene protons of the methanol (B129727) group (-CH₂OH) would appear as a singlet, or a doublet if coupled to the hydroxyl proton, typically around δ 4.8 ppm. The hydroxyl proton (-OH) signal is often a broad singlet whose chemical shift can vary depending on solvent and concentration.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |

| H4 | ~ 8.4 | Singlet (s) | Deshielded proton on the pyridine (B92270) ring. |

| H5, H6, H7 | ~ 7.5 - 7.9 | Multiplet (m) | Aromatic protons on the benzene (B151609) ring. |

| -CH₂OH | ~ 4.8 | Singlet (s) or Doublet (d) | Methylene protons of the C3-methanol group. |

| -OH | Variable | Broad Singlet (br s) | Hydroxyl proton; shift is concentration-dependent. |

| -CH₂- (Ethyl) | ~ 3.0 | Quartet (q) | Methylene protons of the C8-ethyl group. |

| -CH₃ (Ethyl) | ~ 1.4 | Triplet (t) | Methyl protons of the C8-ethyl group. |

¹³C NMR spectroscopy complements ¹H NMR by providing information on the carbon skeleton of the molecule. The spectrum for this compound is expected to show 12 distinct signals corresponding to its 12 carbon atoms.

Drawing from data on 2-chloro-8-methyl-3-formylquinoline, the carbon atoms of the quinoline ring would appear in the aromatic region (δ 120-150 ppm). researchgate.net The C2 carbon, bonded to the electronegative chlorine and nitrogen atoms, would be significantly downfield. The carbon of the methanol group (-CH₂OH) is anticipated in the δ 60-65 ppm range. The carbons of the C8-ethyl group would be found in the aliphatic region, with the -CH₂- carbon around δ 25-30 ppm and the -CH₃ carbon further upfield, around δ 15 ppm.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C2 | ~ 151 |

| C3 | ~ 135 |

| C4 | ~ 139 |

| C4a | ~ 128 |

| C5 | ~ 127 |

| C6 | ~ 128 |

| C7 | ~ 129 |

| C8 | ~ 138 |

| C8a | ~ 147 |

| -CH₂OH | ~ 62 |

| -CH₂- (Ethyl) | ~ 26 |

| -CH₃ (Ethyl) | ~ 15 |

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific bond vibrations. The IR spectrum of this compound would display characteristic bands confirming its key structural components.

A prominent, broad absorption band would be expected in the region of 3200-3600 cm⁻¹, which is characteristic of the O-H stretching vibration of the alcohol group. Aromatic C-H stretching vibrations would appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the ethyl and methanol groups would be seen just below 3000 cm⁻¹. The C=N and C=C stretching vibrations of the quinoline ring system would produce a series of sharp peaks in the 1500-1650 cm⁻¹ region. A C-O stretching vibration for the primary alcohol would be visible around 1050 cm⁻¹. Finally, a band corresponding to the C-Cl stretch is expected in the lower frequency region, typically 700-800 cm⁻¹.

Table 3: Predicted IR Absorption Bands for this compound

| Functional Group | Bond Vibration | Predicted Wavenumber (cm⁻¹) |

| Alcohol | O-H Stretch | 3200-3600 (Broad) |

| Aromatic C-H | C-H Stretch | 3000-3100 |

| Aliphatic C-H | C-H Stretch | 2850-3000 |

| Quinoline Ring | C=N, C=C Stretch | 1500-1650 |

| Primary Alcohol | C-O Stretch | ~ 1050 |

| Chloroalkane | C-Cl Stretch | 700-800 |

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry provides the molecular weight and valuable structural information based on the fragmentation pattern of the molecule. The molecular formula of this compound is C₁₂H₁₂ClNO, giving a monoisotopic mass of approximately 221.06 g/mol .

In the mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 221. A crucial diagnostic feature would be the presence of an M+2 peak at m/z 223 with an intensity about one-third of the M⁺ peak, which is characteristic of compounds containing one chlorine atom due to the natural isotopic abundance of ³⁵Cl and ³⁷Cl. researchgate.net

Common fragmentation pathways for this molecule would likely involve the loss of small, stable fragments. For instance, loss of the hydroxyl group (-OH) or water (-H₂O) from the molecular ion is expected. Another prominent fragmentation would be the cleavage of the ethyl group (-CH₂CH₃, loss of 29 amu) from the C8 position or the loss of the chloromethyl group (-CH₂Cl). Analysis of the fragmentation of the precursor 2-chloro-8-methyl-3-formylquinoline showed a major fragment corresponding to the loss of the aldehyde group (-CHO). researchgate.net A similar loss of the -CH₂OH group (31 amu) would be expected for the target alcohol.

Table 4: Predicted Mass Spectrometry Fragments for this compound

| m/z | Ion/Fragment | Description |

| 221/223 | [M]⁺ | Molecular ion peak (³⁵Cl / ³⁷Cl) |

| 206/208 | [M - CH₃]⁺ | Loss of a methyl radical |

| 192/194 | [M - C₂H₅]⁺ | Loss of the ethyl group |

| 190 | [M - CH₂OH]⁺ | Loss of the hydroxymethyl radical |

| 186 | [M - Cl]⁺ | Loss of a chlorine radical |

Advanced Spectroscopic and Diffraction Techniques for Comprehensive Structural Insights

For an unambiguous structural determination, particularly of the solid-state conformation and intermolecular interactions, X-ray crystallography is the gold standard. While a crystal structure for this compound is not publicly available, extensive crystallographic studies on its analogs, such as (2-chloro-8-methylquinolin-3-yl)methanol (B1595823) and 2-chloro-3-hydroxymethyl-7,8-dimethylquinoline, provide significant insights. nih.govnih.govnih.gov

These studies reveal that the quinoline ring system is nearly planar. nih.govnih.gov In the crystal lattice, the molecules are organized through a network of intermolecular interactions. A key feature is the formation of hydrogen bonds, where the hydroxyl group of one molecule interacts with the oxygen or nitrogen atom of a neighboring molecule, often forming chains or more complex assemblies. nih.govnih.gov Furthermore, the crystal packing is often consolidated by C-H···π interactions and π-π stacking interactions between the aromatic quinoline rings of adjacent molecules, with centroid-centroid distances typically around 3.6 Å. nih.gov It is highly probable that this compound would adopt a similar planar conformation and exhibit these characteristic intermolecular bonding patterns in its crystalline form.

Research on the Biological Activity and Medicinal Chemistry Applications of Quinoline Derivatives

Overview of Biological Activities Associated with the Quinoline (B57606) Moiety

The quinoline ring system is a fundamental component in a vast number of synthetic and natural compounds that exhibit a broad spectrum of biological activities. nih.govbiointerfaceresearch.comnih.gov This structural motif is considered a biologically important active source, possessing significant medicinal potential. biointerfaceresearch.com The versatility of the quinoline scaffold allows for chemical modifications at various positions, leading to a diversity of pharmacological effects. biointerfaceresearch.com

Extensive research has demonstrated that quinoline derivatives possess a wide range of therapeutic properties, including:

Anticancer: Many quinoline-based compounds have shown potent activity against various cancer cell lines. nih.govnih.govresearchgate.net

Antimalarial: Historically, quinoline alkaloids like quinine, and synthetic derivatives such as chloroquine (B1663885) and mefloquine, have been cornerstones of antimalarial therapy. biointerfaceresearch.comresearchgate.netrsc.org

Antimicrobial: The quinoline core is present in numerous antibacterial and antifungal agents. nih.govresearchgate.net

Anti-inflammatory: Several quinoline derivatives have been investigated for their anti-inflammatory properties. biointerfaceresearch.comnih.govrsc.org

Anticonvulsant: The scaffold has been explored for its potential in developing anticonvulsant drugs. nih.govbiointerfaceresearch.com

Cardiovascular: Certain derivatives have shown effects on the cardiovascular system. nih.gov

Antiviral and Antiprotozoal: The biological activity of quinolines extends to antiviral and antiprotozoal applications. researchgate.net

The simple chemistry, ease of synthesis, and the wide variety of biological potentials have made the quinoline moiety an attractive target for medicinal chemists aiming to develop new and effective therapeutic agents. biointerfaceresearch.comarabjchem.org

Antitumor and Cytotoxic Potential of Related Quinoline Derivatives

The development of quinoline-based anticancer agents is a significant area of research in medicinal chemistry. arabjchem.orgtandfonline.com These compounds have demonstrated excellent results through various mechanisms of action, including inducing apoptosis, disrupting cell migration, inhibiting angiogenesis, and arresting the cell cycle. researchgate.netarabjchem.org

In Vitro Cytotoxicity Screening Against Cancer Cell Lines

A crucial step in the discovery of new anticancer agents is the evaluation of their cytotoxic effects against various human tumor cell lines. Numerous studies have reported the in vitro antiproliferative activity of novel quinoline derivatives. For instance, a series of 7-(4-fluorobenzyloxy)N-(2-(dimethylamino)ethyl)quinolin-4-amine, particularly compound 10g , was found to be a potent antiproliferative agent against human tumor cell lines with IC50 values of less than 1.0 μM. nih.gov Another study on quinoline–chalcone (B49325) hybrids identified compounds 25 and 26 as having the highest potent anticancer activity with IC50 values ranging from 2.32 to 22.4 μM against resistant cancer cells. rsc.org

The following table summarizes the cytotoxic activity of selected quinoline derivatives against various cancer cell lines.

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| Compound 10g | Various Human Tumor Cells | < 1.0 | nih.gov |

| Compound 25 | A2780/RCIS, MCF-7/MX | 2.32 - 22.4 | rsc.org |

| Compound 26 | A2780/RCIS, MCF-7/MX | 2.32 - 22.4 | rsc.org |

| Compound 63 | Caco-2 (Colon) | 5.0 | rsc.org |

| Compound 64 | Caco-2 (Colon) | 2.5 | rsc.org |

| Compound 33 | Various | 0.037 | rsc.org |

| Compound 39 | A549 (Lung) | 1.91 | rsc.org |

| Compound 40 | K-562 (Leukemia) | 5.29 | rsc.org |

| Compound 12c | MCF-7, HL-60, HCT-116, HeLa | 0.010 - 0.042 | researchgate.net |

| BAPPN | HepG2 (Liver) | 0.017 (3.3 µg/mL) | nih.gov |

| BAPPN | MCF-7 (Breast) | 0.016 (3.1 µg/mL) | nih.gov |

| BAPPN | A549 (Lung) | 0.051 (9.96 µg/mL) | nih.gov |

| AQQ6 | DU-145 (Prostate) | Good cytotoxicity | mdpi.com |

| Quinoline-chalcone 6 | HL60 (Leukemia) | 0.59 | mdpi.com |

| Phenylsulfonylurea derivative 7 | HepG-2, A549, MCF-7 | 2.71, 7.47, 6.55 | mdpi.com |

| Quinoline-chalcone derivative 12e | MGC-803, HCT-116, MCF-7 | 1.38, 5.34, 5.21 | mdpi.com |

| 8-nitro-7-quinolinecarbaldehyde (E) | Caco-2 (Colon) | 0.53 | brieflands.com |

Mechanisms of Action, focusing on Tubulin Polymerization Inhibition

One of the key mechanisms through which quinoline derivatives exert their anticancer effects is the inhibition of tubulin polymerization. researchgate.netglobalresearchonline.net Microtubules, which are dynamic polymers of α- and β-tubulin, are essential for cell division, and their disruption can lead to cell cycle arrest and apoptosis. nih.govresearchgate.net Many quinoline derivatives have been designed as tubulin polymerization inhibitors that target the colchicine (B1669291) binding site on β-tubulin. nih.govnih.govmdpi.com

For example, a series of quinoline-indole derivatives, designed as analogues of combretastatin (B1194345) A-4 (CA-4), showed potent inhibition of tubulin polymerization. mdpi.com Specifically, compounds St. 42 and St. 43 exhibited IC50 values of 2.54 and 2.09 μM, respectively, for tubulin polymerization inhibition. mdpi.com Another study found that certain quinoline derivatives could effectively inhibit tubulin polymerization in vitro and disrupt microtubule dynamics in cancer cells. ekb.eg Compound 4c was shown to successfully inhibit tubulin polymerization with an IC50 value of 17 ± 0.3 μM. researchgate.net The binding of these compounds to the colchicine site prevents the polymerization of tubulin into microtubules, leading to mitotic arrest at the G2/M phase and subsequent apoptosis. researchgate.netnih.govresearchgate.net

Structure-Activity Relationships (SAR) in Bioactive Quinoline Analogues

The biological activity of quinoline derivatives is highly dependent on their chemical structure. Structure-activity relationship (SAR) studies are crucial for optimizing the potency and selectivity of these compounds. nih.gov For anticancer quinoline derivatives, several key structural features have been identified.

A study on 7-alkoxy-4-aminoquinoline derivatives revealed that a large and bulky alkoxy substituent at the 7-position and an amino side chain at the 4-position were beneficial for antiproliferative activity. nih.gov The length of the alkylamino side chain also influenced potency, with two methylene (B1212753) units being the most favorable. nih.gov In the case of quinoline-chalcone hybrids, the incorporation of an electron-donating group into one of the aromatic rings was found to moderately increase DNA binding and photocleavage activities. rsc.org Furthermore, for 3-phenyltrifluoromethyl quinoline derivatives, the presence of an electronegative group on the phenyl ring at the 3-position was shown to be important for growth inhibitory action. researchgate.net The ability to form hydrogen bonds with target enzymes, facilitated by the quinoline nitrogen, is another significant factor in their biological activity. rsc.org

Exploration of Other Pharmacological Applications of Quinoline Derivatives (e.g., Phosphodiesterase Inhibition)

Beyond their anticancer properties, quinoline derivatives have been investigated for other pharmacological applications, notably as inhibitors of phosphodiesterases (PDEs). google.com PDEs are enzymes that hydrolyze cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP), which are important second messengers in various signal transduction pathways. acs.org

Several quinoline derivatives have been identified as potent and selective inhibitors of specific PDE isozymes. For instance, a series of quinoline derivatives were synthesized and evaluated for their ability to inhibit PDE5. nih.gov Compound 7a from this series was a highly potent and selective PDE5 inhibitor with an IC50 of 0.27 nM. nih.gov This compound was explored for its potential in treating Alzheimer's disease. nih.gov

Other studies have focused on PDE10A, an enzyme predominantly found in the striatum, making it a target for neurological disorders like Parkinson's disease. acs.orgnih.gov A novel class of PDE10A inhibitors was developed from a 2-({4-[1-methyl-4-(pyridin-4-yl)-1H-pyrazol-3-yl]phenoxy}methyl)quinoline (MP-10) lead. nih.gov The resulting compound, 2-[4-({[1-methyl-4-(pyridin-4-yl)-1H-pyrazol-3-yl]oxy}methyl)phenyl]quinoline (14) , showed moderate PDE10A inhibitory activity with improved metabolic stability. nih.gov Additionally, some quinazoline (B50416) derivatives containing a quinoline nucleus have been investigated as potential PDE7 inhibitors. frontiersin.org

Computational Chemistry and Molecular Docking Studies in Drug Design

Computational methods, including molecular docking and quantitative structure-activity relationship (QSAR) studies, are powerful tools in the rational design and development of new quinoline-based drugs. mdpi.comresearchgate.netbohrium.com These in silico techniques allow researchers to predict the binding affinity of ligands to their target proteins and to understand the key interactions that govern their biological activity. researchgate.netscirp.org

Molecular docking studies have been widely used to investigate the binding modes of quinoline derivatives with their biological targets. For example, docking simulations have shown that quinoline-based tubulin inhibitors fit well into the colchicine binding site of tubulin, providing a rationale for their mechanism of action. nih.govekb.eg Similarly, docking has been employed to study the interactions of quinoline derivatives with other targets like topoisomerase IIβ and various protein kinases. scirp.org

3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA), have been used to build predictive models that correlate the three-dimensional structure of quinoline derivatives with their biological activity. mdpi.com These models help in identifying the structural features that are crucial for enhancing the desired pharmacological effects, thereby guiding the design of more potent and selective compounds. mdpi.com The integration of these computational approaches with traditional synthesis and biological evaluation accelerates the discovery of novel therapeutic agents. mdpi.comnih.gov

Ligand-Protein Interaction Analysis and Binding Modes

The specific ligand-protein interactions of (2-chloro-8-ethylquinolin-3-yl)methanol are not extensively documented in publicly available research. However, valuable insights can be inferred from the crystallographic analysis of its close analogue, (2-chloro-8-methylquinolin-3-yl)methanol (B1595823). The study of this similar compound reveals key intermolecular forces that are fundamental to how such molecules may interact with biological targets at a molecular level.

These fundamental interactions observed in the crystal lattice of the methyl analogue—hydrogen bonding, C–H···π interactions, and π–π stacking—are precisely the types of forces that govern the binding of small molecule ligands to the pockets of proteins. For instance, the nitrogen atom of the quinoline ring can act as a hydrogen bond acceptor, a feature exploited in the design of many quinoline-based inhibitors that target the hinge region of kinases. nih.gov Molecular docking studies on various quinoline derivatives have shown that the quinoline ring often engages in π-π stacking interactions with aromatic amino acid residues like tyrosine within the protein's active site. nih.gov

While a direct extrapolation of binding modes from the solid-state structure to a complex biological system must be made with caution, the observed interactions for (2-chloro-8-methylquinolin-3-yl)methanol provide a strong basis for understanding the potential binding behavior of this compound with protein targets. The presence of the chloro, ethyl, and hydroxymethyl groups offers multiple points for potential interactions within a protein's binding site.

Table 1: Intermolecular Interactions of (2-chloro-8-methylquinolin-3-yl)methanol

| Interaction Type | Description |

|---|---|

| O—H···O Hydrogen Bonds | Molecules are linked via these bonds, forming chains. nih.gov |

| C–H···π Interactions | The methylene H atom of the ethanol (B145695) substituent interacts with the pyridine (B92270) ring of an adjacent molecule. nih.gov |

| π–π Stacking Interactions | Stabilizing interactions occur between the pyridine and benzene (B151609) rings of adjacent molecules. nih.gov |

Rational Design Strategies for Novel Bioactive Quinoline Compounds

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. benthamdirect.com Rational drug design strategies are continuously employed to develop novel quinoline derivatives with enhanced potency, selectivity, and pharmacokinetic profiles. mdpi.commanchester.ac.ukbenthamscience.com These strategies often leverage computational modeling and a deep understanding of structure-activity relationships (SAR). nih.govnih.gov

One of the primary approaches in the rational design of quinoline-based compounds is structure-based drug design (SBDD) . This involves using the three-dimensional structure of a target protein to design ligands that can bind to it with high affinity and specificity. Molecular docking, a key SBDD tool, is used to predict the binding poses and affinities of newly designed quinoline derivatives within the active site of a target protein, such as a kinase or receptor. nih.govnih.govnih.gov For example, in the design of quinoline-based EGFR/HER2 dual inhibitors, docking studies can rationalize the observed biological activities and guide the modification of the quinoline scaffold to achieve better interactions with key amino acid residues. nih.gov

Another powerful strategy is ligand-based drug design (LBDD) , which is employed when the 3D structure of the target is unknown. This approach relies on the knowledge of molecules that are known to interact with the target of interest. Techniques like quantitative structure-activity relationship (QSAR) modeling help in identifying the chemical features that are crucial for biological activity. nih.gov By analyzing a series of related compounds, a predictive model can be built to guide the design of new, more potent molecules. nih.gov

Furthermore, the concept of scaffold hopping or modification of the core quinoline structure is a common strategy. This can involve the introduction of various substituents at different positions of the quinoline ring to modulate the compound's properties. For instance, the introduction of a chloro group at the 7-position of the quinoline nucleus is often optimal for antimalarial activity, whereas a methyl group at the 3-position can reduce activity. pharmacy180.com The strategic placement of functional groups can also be used to block metabolic pathways, thereby improving the pharmacokinetic profile of the drug. manchester.ac.ukbenthamscience.com

The combination of these rational design strategies allows for the systematic exploration of the chemical space around the quinoline scaffold. Starting from a basic structure like this compound, medicinal chemists can apply these principles to design novel compounds with tailored biological activities, whether as anticancer, antimalarial, or other therapeutic agents. benthamdirect.com

Table 2: Rational Design Strategies for Quinoline Derivatives

| Strategy | Description | Key Techniques |

|---|---|---|

| Structure-Based Drug Design (SBDD) | Utilizes the 3D structure of the target protein to design high-affinity ligands. nih.govnih.gov | Molecular Docking, X-ray Crystallography nih.govnih.govnih.gov |

| Ligand-Based Drug Design (LBDD) | Relies on the knowledge of existing active molecules to design new ones when the target structure is unknown. nih.gov | QSAR, Pharmacophore Modeling nih.gov |

| Scaffold Modification | Involves the introduction or modification of substituents on the quinoline core to enhance activity and/or pharmacokinetic properties. pharmacy180.com | SAR Analysis, Bioisosteric Replacement nih.govpharmacy180.com |

| Metabolic Stabilization | Introduction of groups that block metabolic degradation, leading to improved drug longevity. manchester.ac.ukbenthamscience.com | Introduction of fluorine or t-butyl groups. manchester.ac.ukbenthamscience.com |

2 Chloro 8 Ethylquinolin 3 Yl Methanol As a Versatile Synthetic Intermediate and Building Block

Role in the Synthesis of Complex Heterocyclic Scaffolds

(2-Chloro-8-ethylquinolin-3-yl)methanol serves as a key precursor for the synthesis of a diverse range of complex heterocyclic systems. The reactivity of the chloro and hydroxyl functionalities allows for a variety of chemical transformations, leading to the formation of fused and binary quinoline-containing heterocycles. nih.gov The precursor to this compound, 2-chloro-8-ethylquinoline-3-carbaldehyde, is typically synthesized via the Vilsmeier-Haack reaction from the corresponding N-arylacetamide. niscpr.res.in Subsequent reduction of the aldehyde group furnishes the title compound. nih.gov

The strategic placement of the reactive sites on the quinoline (B57606) core enables chemists to construct intricate molecular frameworks. For instance, the hydroxyl group can be oxidized back to the aldehyde to participate in condensation reactions, or it can be transformed into a leaving group for nucleophilic substitution reactions. The chlorine atom at the 2-position is susceptible to nucleophilic aromatic substitution, allowing for the introduction of a wide array of substituents.

Some examples of complex heterocyclic scaffolds that can be synthesized from this compound and its precursor aldehyde are detailed in the table below. These reactions showcase the versatility of this building block in constructing diverse heterocyclic systems.

| Heterocyclic System | Reactants | Reaction Type | Reference |

| Quinolinyl-thiazolidin-4-ones | 2-Chloroquinoline-3-carbaldehyde (B1585622), Phenylhydrazine, Thioglycolic acid | Condensation, Cyclization | nih.gov |

| Quinolinyl-1,3,4-oxadiazole | 2-Chloroquinoline-3-carbaldehyde | Oxidation, Esterification, Cyclization | nih.gov |

| Quinolinyl-pyranones | N-pyridylquinoline, Acetophenone, Ethyl cyanoacetate | Condensation, Cyclocondensation | nih.gov |

| Quinolinyl-quinazolines | 2-Chloroquinoline-3-carbaldehyde, 2-Aminobenzamide | Condensation, Cyclization | nih.gov |

Integration into Combinatorial Chemistry Libraries for Drug Discovery

Combinatorial chemistry has become an indispensable tool in modern drug discovery, enabling the rapid synthesis and screening of large numbers of compounds to identify new therapeutic agents. nih.govescholarship.org The "one-bead one-compound" (OBOC) and parallel synthesis methodologies are central to the generation of these chemical libraries. nih.govijpsonline.com this compound is an ideal building block for inclusion in such libraries due to its inherent structural features and multiple points of diversification.

The process of integrating this building block into a combinatorial library typically involves its attachment to a solid support, followed by a series of reactions to introduce diversity. The hydroxyl group can be used as a handle for attachment to the solid support, while the reactive chlorine atom can be displaced by a variety of nucleophiles. Alternatively, the hydroxyl group can be modified, and the quinoline nitrogen can be involved in further reactions.

The generation of a combinatorial library using this compound can be envisioned through the following steps:

Attachment to Solid Support: The hydroxyl group of this compound is attached to a suitable resin.

Diversification at the 2-position: The resin-bound compound is treated with a library of nucleophiles (e.g., amines, thiols) to displace the chlorine atom.

Further Functionalization: The newly introduced functional groups can be further modified. For example, an introduced amino group can be acylated with a library of carboxylic acids.

Cleavage and Screening: The final compounds are cleaved from the resin and screened for biological activity.

This approach allows for the creation of a large and diverse library of quinoline derivatives, which can then be tested against various biological targets. The quinoline core itself is a well-established pharmacophore, and the introduction of diverse substituents can lead to the discovery of novel drug candidates. nih.gov The use of computational methods can further aid in the design of these libraries to target specific protein families. nih.gov

Development of Advanced Organic Building Blocks for Diverse Applications

Beyond its direct use in the synthesis of complex heterocycles and combinatorial libraries, this compound serves as a platform for the development of more advanced organic building blocks. These second-generation building blocks can possess tailored properties for specific applications in materials science, medicinal chemistry, and catalysis. springernature.com

The transformation of this compound into other functionalized quinolines expands its utility. For example, the hydroxyl group can be converted into an azide, an alkyne, or other functionalities suitable for "click" chemistry. The chlorine atom can be replaced with a boronic acid or a stannane, creating a building block suitable for palladium-catalyzed cross-coupling reactions like the Suzuki or Stille couplings.

The following table summarizes some of the potential transformations of this compound to create advanced building blocks:

| Advanced Building Block | Transformation | Potential Application | Reference |

| (2-Azido-8-ethylquinolin-3-yl)methanol | Nucleophilic substitution of the chloro group with an azide | Click chemistry, bioconjugation | niscpr.res.in |

| (8-Ethyl-2-(trimethylstannyl)quinolin-3-yl)methanol | Stannylation of the 2-position | Stille cross-coupling reactions | nih.gov |

| (8-Ethyl-3-(hydroxymethyl)quinolin-2-yl)boronic acid | Borylation of the 2-position | Suzuki cross-coupling reactions | nih.gov |

| 2-Chloro-8-ethylquinoline-3-carbonitrile | Oxidation of the alcohol to an aldehyde, followed by conversion to a nitrile | Synthesis of nitrogen-containing heterocycles | niscpr.res.in |

The development of these advanced building blocks from this compound significantly broadens the scope of accessible chemical space. These new synthons can be employed to create novel materials with interesting photophysical properties or to synthesize highly substituted quinoline derivatives as potential therapeutic agents. nih.gov

Future Perspectives and Emerging Research Directions

Development of More Sustainable and Scalable Synthetic Routes for Quinoline (B57606) Derivatives

The synthesis of the quinoline core has traditionally been dominated by classical methods such as the Skraup, Friedländer, Doebner-von Miller, and Gould-Jacobs reactions. nih.govresearchgate.net While effective, these methods often suffer from significant drawbacks, including the use of harsh reagents, high temperatures, long reaction times, and the generation of hazardous waste, making them less suitable for modern green chemistry standards. nih.govacs.org

Future research is heavily focused on developing synthetic protocols that are not only efficient but also environmentally benign and scalable. A prime example of a greener approach was demonstrated in the synthesis of a closely related analog, (2-chloro-8-methylquinolin-3-yl)methanol (B1595823). This compound was prepared via the reduction of 2-chloro-8-methylquinoline-3-carbaldehyde (B1582571) using sodium borohydride (B1222165) with a montmorillonite (B579905) K-10 clay catalyst, completed in just four minutes under microwave irradiation. nih.gov This method highlights the shift away from conventional heating and hazardous solvents.

Emerging sustainable strategies for quinoline synthesis include:

Microwave and Ultrasound-Assisted Synthesis : These energy sources can dramatically reduce reaction times and improve yields, often in solvent-free conditions or using green solvents like water. nih.govresearchgate.net

One-Pot Multicomponent Reactions (MCRs) : MCRs are highly atom-efficient processes where multiple starting materials react in a single step to form a complex product, minimizing waste and purification steps. rsc.org

Metal-Free Catalysis : The use of iodine, ionic liquids, or simple acid/base catalysts avoids the cost and toxicity associated with heavy metal catalysts. rsc.org

Flow Chemistry : Continuous flow reactors offer superior control over reaction parameters, enhanced safety, and easier scalability compared to traditional batch processes.

Table 1: Comparison of Classical vs. Green Synthetic Approaches for Quinoline Derivatives

| Method | Typical Conditions | Advantages | Disadvantages | Reference |

|---|---|---|---|---|

| Classical Methods (e.g., Skraup, Friedländer) | High temperatures, strong acids (e.g., H₂SO₄), hazardous reagents. | Well-established and versatile for a variety of substitutions. | Harsh conditions, poor atom economy, long reaction times, significant waste. | nih.govresearchgate.net |

| Microwave-Assisted Synthesis | Solvent-free or green solvents (water, ethanol), rapid heating. | Extremely short reaction times (minutes), high yields, operational simplicity. | Can be difficult to scale for very large industrial production. | researchgate.netnih.gov |

| Ultrasound Irradiation | Often at room temperature, utilizes acoustic cavitation. | Short reaction times, easy product isolation, good to excellent yields. | Specialized equipment required. | rsc.org |

| Multicomponent Reactions (MCRs) | One-pot synthesis, often catalyzed by mild reagents. | High atom efficiency, reduced number of steps, decreased waste. | Can require extensive optimization to find suitable reaction conditions. | rsc.org |

Exploration of Novel Biological Targets and Therapeutic Areas for Quinoline-Based Compounds

Quinolines are famously associated with antimalarial drugs like chloroquine (B1663885) and quinine. rsc.orgbiointerfaceresearch.com However, the versatility of the quinoline scaffold has led to its exploration in a multitude of therapeutic areas, with modern research uncovering novel and exciting biological targets. biointerfaceresearch.comresearchgate.net The functional groups on (2-chloro-8-ethylquinolin-3-yl)methanol—a reactive chlorine atom at the C2 position, a hydroxyl group for potential esterification or etherification, and an ethyl group influencing lipophilicity—make it and its derivatives prime candidates for screening against these new targets.

Recent research has identified several promising areas for quinoline-based compounds:

Oncology : Quinolines are being developed as inhibitors for a range of cancer-related targets. This includes dual-target inhibitors of EGFR (epidermal growth factor receptor) and HER-2, which have shown potent antiproliferative activity against breast and lung cancer cell lines. rsc.org Other targets include DNA methyltransferases (DNMTs), where quinolines can act as both inhibitors and protein degraders, offering a dual mechanism against cancer cells. mdpi.com Furthermore, the mitotic kinesin Eg5, crucial for cell division, has been identified as a target for quinoline derivatives, representing a strategic approach for chemotherapy. nih.gov

Antimicrobial Agents : Beyond traditional applications, new quinoline derivatives are being designed to combat antimicrobial resistance. One strategy involves inhibiting the peptide deformylase (PDF) enzyme, a novel target essential for bacterial survival. nih.gov

Human Enzyme Inhibition : A proteomics approach identified aldehyde dehydrogenase 1 (ALDH1) and quinone reductase 2 (QR2) as specific targets of quinoline drugs in human cells, which may help explain their broader mechanisms of action and potential for repositioning. nih.gov

Table 2: Selected Novel Biological Targets for Quinoline Derivatives

| Biological Target | Therapeutic Area | Mechanism/Significance | Reference |

|---|---|---|---|

| EGFR/HER-2 | Anticancer | Dual inhibition of key receptors in cell proliferation; effective against solid tumors. | rsc.org |

| DNA Methyltransferases (DNMTs) | Anticancer (Epigenetics) | Inhibition and degradation of enzymes that control gene expression in cancer cells. | mdpi.com |

| Mitotic Kinesin Eg5 | Anticancer | Inhibition disrupts mitosis, leading to cell cycle arrest and apoptosis in cancer cells. | nih.gov |

| Peptide Deformylase (PDF) | Antibacterial | Inhibition of a crucial bacterial enzyme not present in human cytoplasm. | nih.gov |

| Aldehyde Dehydrogenase 1 (ALDH1) & Quinone Reductase 2 (QR2) | General/Drug Mechanism | Identified as selective targets of quinolines, providing insight into their polypharmacology. | nih.gov |

Synergistic Application of Computational and Experimental Methodologies in Chemical Research

The integration of computational chemistry with experimental validation has become a powerful paradigm in modern drug discovery and materials science, and the field of quinoline research is no exception. This synergistic approach accelerates the design-synthesis-test cycle, reduces costs, and provides deep mechanistic insights that are often difficult to obtain through experimentation alone.

Key computational methods applied to quinoline research include:

Molecular Docking : This technique predicts the preferred orientation of a molecule when bound to a target protein. It was used to design novel quinoline derivatives as antibacterial PDF inhibitors and anticancer Eg5 inhibitors, helping to prioritize which compounds to synthesize. nih.govnih.gov

Molecular Dynamics (MD) Simulations : MD simulations are used to study the physical movements of atoms and molecules over time. This method has been applied to quinoline-protein complexes to assess their conformational stability and confirm that the binding interactions predicted by docking are maintained in a dynamic environment. nih.gov

Quantitative Structure-Activity Relationship (QSAR) : QSAR models mathematically correlate the chemical structure of compounds with their biological activity. This allows researchers to predict the activity of new, unsynthesized quinoline derivatives and guide the design of more potent analogs. uran.ua

Density Functional Theory (DFT) : DFT calculations are used to investigate the electronic structure and properties of molecules. This has been instrumental in analyzing quinoline derivatives for their potential in optoelectronics by calculating HOMO-LUMO energy gaps and other electronic parameters. ankara.edu.tr

A study on repositioning quinoline analogues as KSP inhibitors perfectly illustrates this synergy, where compounds were designed, computationally screened through docking and MD simulations, synthesized, and then validated through in vitro enzymatic and cytotoxicity assays. nih.gov

Potential Applications in Materials Science and Chemical Biology Beyond Medicinal Chemistry

While medicinal chemistry remains a major driver of quinoline research, the unique photophysical and chemical properties of the quinoline ring have opened up promising applications in materials science and chemical biology. ecorfan.orgresearchgate.net

Materials for Optoelectronics : Organic semiconductors are critical for technologies like solar cells and organic light-emitting diodes (OLEDs). Quinoline derivatives are being investigated as materials for these applications due to their tunable electronic properties, stability, and potential for strong π–π stacking interactions, which facilitate charge transport. ankara.edu.trresearchgate.net Computational studies have been used to predict the HOMO-LUMO energy gaps of novel quinolines, suggesting their suitability for such devices. ankara.edu.tr

Chemical Sensors and Probes : The quinoline moiety can act as a fluorophore, whose light-emitting properties change upon binding to specific ions or molecules. This makes quinoline derivatives excellent candidates for developing fluorescent chemical sensors for detecting metal ions or other analytes. ecorfan.org

Catalysis : Copper-quinoline complexes have been shown to exhibit catalytic activity, mimicking the function of enzymes like catechol oxidase. mdpi.com These bio-inspired catalysts can perform specific oxidation reactions that are valuable in industrial processes. mdpi.com The ability of the quinoline nitrogen to coordinate with metal ions is central to this application. researchgate.net

The diverse reactivity and functional handles of this compound make it an attractive platform for developing new molecules tailored for these non-medicinal applications, from advanced electronic materials to highly specific chemical catalysts.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for (2-chloro-8-ethylquinolin-3-yl)methanol, and how is purity ensured?

- Methodological Answer : The compound is typically synthesized via reduction of a quinoline-3-carbaldehyde precursor using sodium borohydride (NaBH₄) under microwave irradiation (500 W, 4 min) . Purification involves column chromatography with ethyl acetate/petroleum ether as eluants. Purity is confirmed via melting point analysis and HPLC, with monitoring of byproducts (e.g., unreacted aldehyde) using TLC (silica gel, UV visualization). Crystal structure validation (e.g., via X-ray diffraction) further ensures structural integrity .

Q. How is the molecular structure of this compound experimentally validated?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. The compound crystallizes in a monoclinic system (space group P2₁/c) with lattice parameters a = 14.963 Å, b = 4.632 Å, c = 14.469 Å, and β = 103.6° . Data collection employs a CCD detector diffractometer (Mo-Kα radiation), with absorption correction via multi-scan methods (e.g., CrysAlis PRO ). Refinement using SHELXL (R₁ = 0.061) confirms bond lengths and angles consistent with quinoline derivatives .

Advanced Research Questions

Q. How do non-covalent interactions influence the crystal packing of this compound?

- Methodological Answer : Intermolecular O–H···O hydrogen bonds (2.75 Å) and C–H···π interactions (3.661 Å between quinoline rings) stabilize the crystal lattice . π-Stacking distances (3.6–3.7 Å) suggest weak aromatic interactions, which can be visualized using ORTEP-3 . These interactions are critical for predicting solubility and crystallinity in derivative synthesis.

Q. How can researchers resolve contradictions in crystallographic refinement data (e.g., high Rint values)?

- Methodological Answer : A high Rint (e.g., 0.167 ) indicates poor crystal quality or data collection artifacts. Mitigation strategies include:

- Repeating data collection with optimized crystal mounting.

- Applying empirical absorption corrections (e.g., multi-scan in CrysAlis PRO).

- Cross-validating with spectroscopic data (NMR, IR) to confirm functional groups.

- Using SHELXL’s restraints for disordered regions .

Q. What computational tools are recommended for analyzing electronic properties or reaction mechanisms?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., Gaussian or ORCA) can model the compound’s electronic structure, focusing on the chloro-ethylquinoline moiety’s electrophilicity. For reaction mechanisms (e.g., reduction of aldehyde to alcohol), use transition-state modeling in software like Q-Chem. Crystallographic data from SHELXL and visualization via WinGX support experimental-computational synergy.

Experimental Design & Data Analysis

Q. How to design a stability study for this compound under varying pH conditions?

- Methodological Answer :

- Experimental Setup : Prepare buffered solutions (pH 2–12) and incubate the compound at 25°C/40°C.

- Analysis : Monitor degradation via HPLC (C18 column, methanol/water gradient) at 254 nm. Use Arrhenius kinetics to predict shelf life.

- Key Parameters : Track hydrolysis of the methanol group (OH proton NMR shift δ 4.8–5.0 ppm) and chloride loss (ion chromatography) .

Q. What strategies optimize crystallization for challenging derivatives of this compound?

- Methodological Answer :

- Solvent Screening : Use vapor diffusion with chloroform/hexane mixtures.

- Additives : Introduce trace ethyl acetate to disrupt π-stacking.

- Temperature Gradient : Slow cooling (0.5°C/hr) from saturation point.

- Validation : Compare experimental unit cell parameters (from SC-XRD) with predicted values via Mercury CSD .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.